
beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate)
描述
Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate): is a complex carbohydrate derivative. This compound is notable for its azido group, which is a versatile functional group in organic synthesis, particularly in click chemistry. The presence of acetyl groups and the trichloroethanimidate moiety further enhances its reactivity and utility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) typically involves multiple steps starting from D-glucose or its derivatives. One common method involves the protection of hydroxyl groups followed by the introduction of the azido group. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst like pyridine. The azido group is introduced using reagents such as sodium azide in a suitable solvent like dimethylformamide (DMF). The final step involves the formation of the trichloroethanimidate moiety using trichloroacetonitrile and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions:
Substitution Reactions: The azido group in beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) can undergo substitution reactions to form amines or other derivatives.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions:
Reducing Agents: Triphenylphosphine, catalytic hydrogenation.
Catalysts: Copper(I) salts for click chemistry.
Solvents: Dimethylformamide (DMF), acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions.
Hydroxyl Derivatives: Formed from the hydrolysis of acetyl groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of oligosaccharides and glycoconjugates.
Click Chemistry: Widely used in click chemistry for the synthesis of triazole-linked compounds.
Biology:
Metabolic Studies: Used as a probe to study carbohydrate metabolism and enzyme activity.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of glycopolymers and other advanced materials.
作用机制
The mechanism of action of beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) primarily involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, including click chemistry, where it reacts with alkynes to form stable triazole rings. This reactivity is exploited in the synthesis of complex molecules and materials. The acetyl groups protect the hydroxyl functionalities during synthetic transformations and can be removed under specific conditions to reveal reactive hydroxyl groups .
相似化合物的比较
2-Azido-2-deoxy-D-glucose: Similar in structure but lacks the acetyl and trichloroethanimidate groups.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Lacks the trichloroethanimidate group but has similar protective acetyl groups.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Contains an acetamido group instead of an azido group
Uniqueness: Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) is unique due to the presence of the trichloroethanimidate group, which enhances its reactivity and utility in synthetic chemistry. The combination of azido and acetyl groups provides versatility in various chemical transformations, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDPOSAOAWHFZ-OOCWMUITSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128083 | |
| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94715-57-8 | |
| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94715-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B8220752.png)
![Tetrasodium;2-[[5-[3-[2-[[bis(carboxylatomethyl)amino]methyl]-3-hydroxy-4-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B8220753.png)
![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)
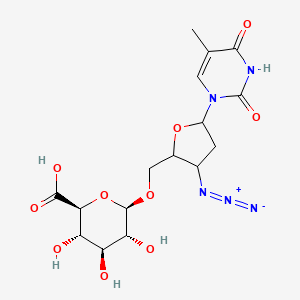
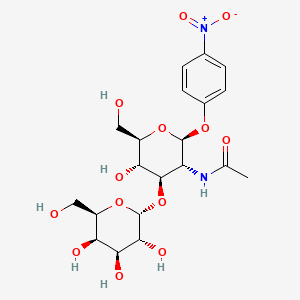

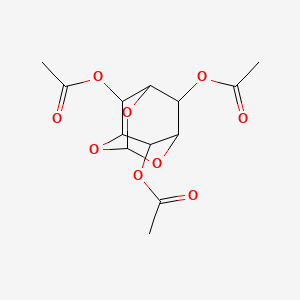
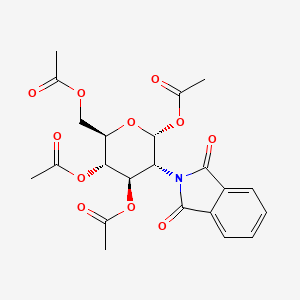
![(2S,3R,4S,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8220808.png)
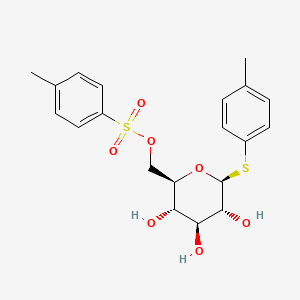
![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220838.png)



